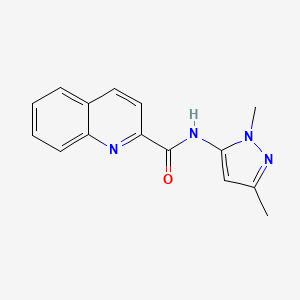
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQX and is a non-competitive antagonist of the AMPA receptor.
作用机制
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor and preventing the activation of the ion channel. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the induction of LTP, which is necessary for synaptic plasticity and memory formation. This compound has also been found to have neuroprotective effects by preventing the excitotoxicity of glutamate in the brain.
实验室实验的优点和局限性
One of the advantages of using N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide in lab experiments is its potency as a non-competitive antagonist of the AMPA receptor. This allows for the precise control of the receptor activity and the study of its effects on synaptic plasticity and memory formation. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of the results.
未来方向
There are many future directions for the study of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide. One of the areas of interest is the development of more potent and selective non-competitive antagonists of the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the role of the AMPA receptor in synaptic plasticity and memory formation, which can lead to the development of new therapies for memory-related disorders. Additionally, the use of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide in combination with other compounds can lead to the discovery of new drug targets and the development of more effective therapies.
Conclusion:
In conclusion, N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency as a non-competitive antagonist of the AMPA receptor makes it a valuable tool for the study of synaptic plasticity and memory formation. However, its potential toxicity and off-target effects should be taken into consideration when interpreting the results of lab experiments. The future directions for the study of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide are vast and can lead to the development of new therapies for neurological disorders.
合成方法
The synthesis of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with 3,5-dimethylpyrazole in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as recrystallization and column chromatography.
科学研究应用
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to be a potent non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptors that are involved in synaptic plasticity and memory formation.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-9-14(19(2)18-10)17-15(20)13-8-7-11-5-3-4-6-12(11)16-13/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCQGFRNUVLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



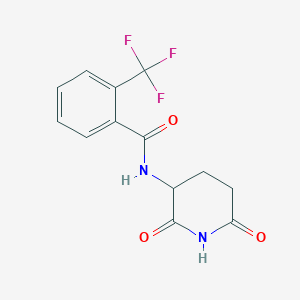
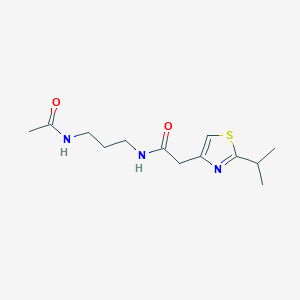
![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
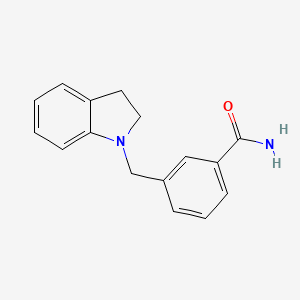
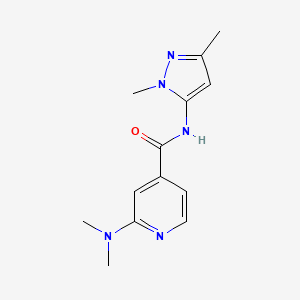
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)

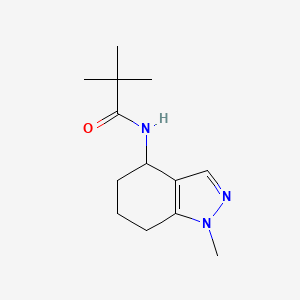
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)